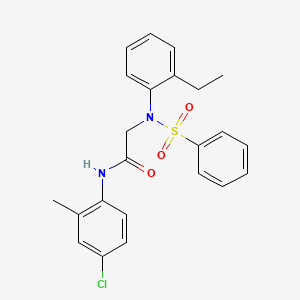

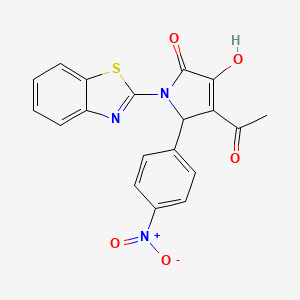

![molecular formula C16H16N4O3 B5129296 4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine](/img/structure/B5129296.png)

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{4-[(2-nitrophenyl)diazenyl]phenyl}morpholine, commonly known as NDPM, is a synthetic compound that has been widely used in scientific research. NDPM is an azo dye that can be used as a pH indicator, and it has also been used as a probe for the detection of nucleic acids.

Mécanisme D'action

The mechanism of action of NDPM is not fully understood, but it is believed to involve the binding of NDPM to nucleic acids. NDPM can bind to DNA or RNA through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The binding of NDPM to nucleic acids can cause changes in the conformation of the nucleic acids, which can be detected by changes in the color or fluorescence of NDPM.

Biochemical and Physiological Effects

NDPM has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine. NDPM is not toxic at low concentrations, but high concentrations can cause cytotoxicity and cell death.

Avantages Et Limitations Des Expériences En Laboratoire

NDPM has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. NDPM is also easy to use and can be added directly to biological samples without the need for complex preparation procedures. However, NDPM has several limitations. It has a limited pH range for use as a pH indicator, and it has a low binding affinity for nucleic acids compared to other probes.

Orientations Futures

There are several future directions for the use of NDPM in scientific research. One direction is the development of new derivatives of NDPM with improved properties, such as higher binding affinity for nucleic acids or a broader pH range for use as a pH indicator. Another direction is the application of NDPM in new areas of research, such as the detection of microorganisms or the monitoring of environmental pollutants. Overall, NDPM has great potential for use in scientific research and is a valuable tool for the detection and analysis of nucleic acids.

Méthodes De Synthèse

NDPM can be synthesized by the reaction of 4-aminomorpholine and 4-(2-nitrophenyl)diazenylphenol in the presence of a suitable catalyst. The reaction yields NDPM as a yellow powder, which can be purified by recrystallization.

Applications De Recherche Scientifique

NDPM has been widely used in scientific research for various purposes. It has been used as a pH indicator in biological systems, where changes in pH can be monitored by changes in the color of NDPM. NDPM has also been used as a probe for the detection of nucleic acids, where it can bind to DNA or RNA and produce a detectable signal.

Propriétés

IUPAC Name |

(4-morpholin-4-ylphenyl)-(2-nitrophenyl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c21-20(22)16-4-2-1-3-15(16)18-17-13-5-7-14(8-6-13)19-9-11-23-12-10-19/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIDOVGMJUIFIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)N=NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801038777 |

Source

|

| Record name | Morpholine, 4-[4-[2-(2-nitrophenyl)diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[(2-Nitrophenyl)diazenyl]phenyl}morpholine | |

CAS RN |

328022-37-3 |

Source

|

| Record name | Morpholine, 4-[4-[2-(2-nitrophenyl)diazenyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801038777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

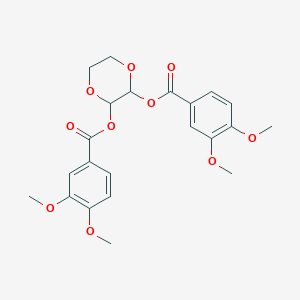

![N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5129252.png)

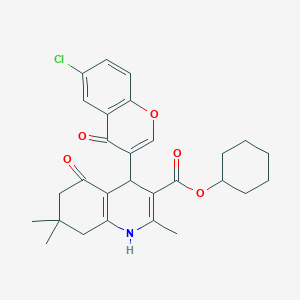

![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)

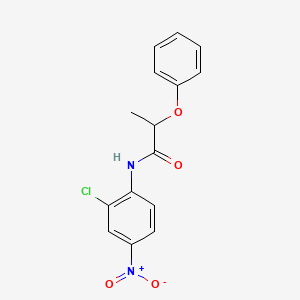

![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)

![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)